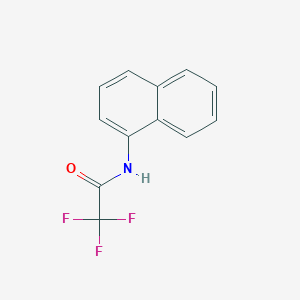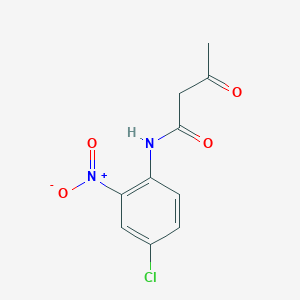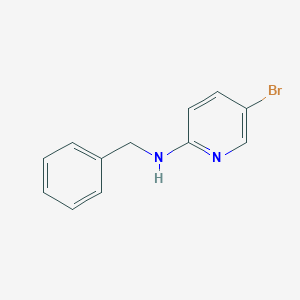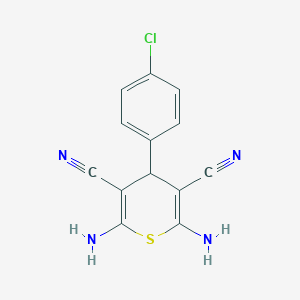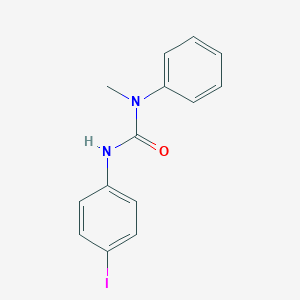
Urea, N'-(4-iodophenyl)-N-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N'-(4-iodophenyl)-N-methyl-N-phenyl- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and is also known as IMPY. This compound has been found to have several applications in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of N'-(4-iodophenyl)-N-methyl-N-phenyl- urea involves its binding to the sigma-2 receptor. This binding leads to the activation of various signaling pathways that regulate cell growth and death. It has been found to induce apoptosis in cancer cells and has shown potential as an anti-cancer agent.
Biochemical And Physiological Effects
N'-(4-iodophenyl)-N-methyl-N-phenyl- urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been found to inhibit cell proliferation. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the advantages of using N'-(4-iodophenyl)-N-methyl-N-phenyl- urea in lab experiments is its specificity for the sigma-2 receptor. This allows for the selective activation of this receptor and the study of its downstream effects. However, one of the limitations is its potential toxicity. It has been found to be toxic to some cell lines and caution must be taken when using it in experiments.
Future Directions
There are several future directions for the use of N'-(4-iodophenyl)-N-methyl-N-phenyl- urea in scientific research. One direction is the study of its potential as an anti-cancer agent. It has shown promise in inducing apoptosis in cancer cells and further research is needed to determine its efficacy in vivo. Another direction is the study of its effects on other sigma receptors. It has been found to have some activity on the sigma-1 receptor and further research is needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to determine its efficacy in vivo and its potential side effects.
Conclusion:
In conclusion, N'-(4-iodophenyl)-N-methyl-N-phenyl- urea is a chemical compound that has several applications in scientific research. Its specificity for the sigma-2 receptor makes it a valuable tool for the study of this receptor and its downstream effects. Its potential as an anti-cancer agent and its anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, caution must be taken when using it in experiments due to its potential toxicity. Further research is needed to determine its efficacy in vivo and its potential side effects.
Synthesis Methods
The synthesis of N'-(4-iodophenyl)-N-methyl-N-phenyl- urea involves the reaction of 4-iodoaniline and N-methyl-N-phenylisocyanate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Scientific Research Applications
N'-(4-iodophenyl)-N-methyl-N-phenyl- urea has been used extensively in scientific research. One of its important applications is in the study of the sigma-2 receptor. This receptor is a protein that is found in various tissues such as the brain, heart, and lungs. It has been found to play a role in cell proliferation, apoptosis, and cancer.
properties
CAS RN |
112449-24-8 |
|---|---|
Product Name |
Urea, N'-(4-iodophenyl)-N-methyl-N-phenyl- |
Molecular Formula |
C14H13IN2O |
Molecular Weight |
352.17 g/mol |
IUPAC Name |
3-(4-iodophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13IN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChI Key |
LWMPMRNCBQOJMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
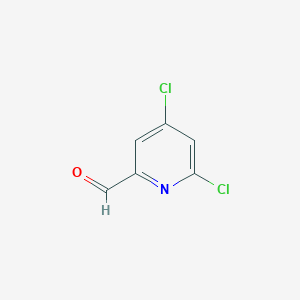
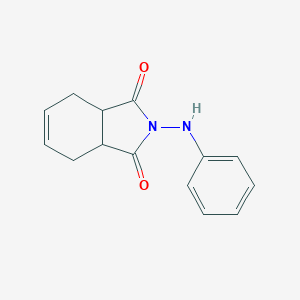
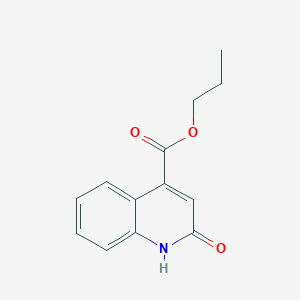
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)
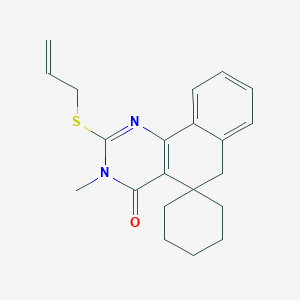
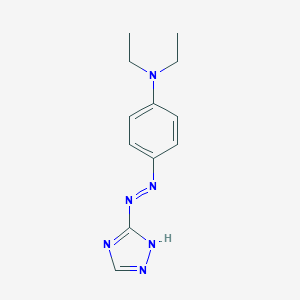
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)
![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)
